molecular formula C46H77NO17 B014870 Tylosin CAS No. 8026-48-0

Tylosin

Cat. No.: B014870
CAS No.: 8026-48-0
M. Wt: 916.1 g/mol
InChI Key: WBPYTXDJUQJLPQ-VMXQISHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tylosin tartrate is a macrolide antibiotic and bacteriostatic feed additive used primarily in veterinary medicine. It is derived from the fermentation product of the bacterium Streptomyces fradiae. This compound tartrate is known for its broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms .

Scientific Research Applications

Tylosin tartrate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Tylosin, also known as this compound A, is a macrolide antibiotic that primarily targets a wide range of Gram-positive bacteria, including Staphylococcus, Streptococcus, Corynebacterium, and Erysipelothrix . It also shows activity against certain Gram-negative bacteria, such as Campylobacter coli, and certain spirochaetes . These bacteria are the primary targets of this compound due to their susceptibility to its bacteriostatic effects .

Mode of Action

This compound operates by inhibiting bacterial protein synthesis, a crucial mechanism for treating bacterial infections . It binds to the 50S ribosomal subunit of susceptible bacteria, specifically targeting the peptidyl transferase center . This action inhibits the translocation steps in protein synthesis, effectively preventing the bacteria from growing and multiplying . By blocking protein synthesis, this compound halts the production of essential proteins needed for bacterial survival and replication .

Biochemical Pathways

This compound is produced by Streptomyces fradiae via a combination of polyketide and deoxyhexose metabolism . Thereafter, the deoxyallose moiety is converted to D-mycinose via bis-O-methylation . The polyketide lactone is also hydroxylated following attachment of the first sugar .

Pharmacokinetics

It is known that this compound is used in veterinary medicine due to its broad spectrum of activity and high margin of safety .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein synthesis in susceptible bacteria, leading to their inability to grow and multiply . This results in the effective treatment of bacterial infections in various animal species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and ionic strength can affect the sorption of this compound, with increased sorption capacity observed as the pH increases and ionic strength decreases . Furthermore, the presence of other microbial species can influence the degradation and removal of this compound from the environment .

Biochemical Analysis

Biochemical Properties

Tylosin is produced via a combination of polyketide and deoxyhexose metabolism . The primary product of the Ty1G polyketide synthase is a 16-atom lactone that subsequently acquires three deoxyhexose substituents . This process involves various enzymes and proteins, and the nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation of Toxoplasma gondii tachyzoites, a type of intracellular parasite . It also influences cell function by perturbing the gene expression of T. gondii, with genes involved in ribosome biogenesis significantly dysregulated .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through inhibition of protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with peptide bond formation and blocking the passage of the nascent peptide chain through the tunnel .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have prolonged effects on the composition and diversity of microbiota . These changes were not associated with any short-term clinical signs of gastrointestinal disease in healthy dogs .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a murine model, this compound treatment alone (100 mg/kg) or in combination with sulfadiazine sodium (200 mg/kg) significantly prolonged the survival time and raised the survival rate of animals infected with T. gondii .

Metabolic Pathways

This compound is involved in a complex metabolic pathway that includes polyketide and deoxyhexose metabolism . This process involves the interaction of this compound with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, the matrix of the adsorbents and the this compound molecule play a significant role in the adsorption of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tylosin tartrate is synthesized through the fermentation of Streptomyces fradiae. The fermentation broth is filtered, and the antibiotic is extracted using organic solvents. The extracted product is then subjected to activated carbon decolorization and spray drying to obtain this compound tartrate in powder form .

Industrial Production Methods: In industrial settings, this compound tartrate is produced by dissolving this compound tartrate or phosphate powder in ethyl acetate. Butyl acetate is then added dropwise at low temperatures (0-5°C) with continuous stirring. The mixture is centrifuged, and the obtained crystals are washed with cold butyl acetate and vacuum dried .

Chemical Reactions Analysis

Types of Reactions: Tylosin tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .

Comparison with Similar Compounds

Uniqueness of this compound Tartrate: this compound tartrate is unique due to its high efficacy against mycoplasma and its use as a feed additive in veterinary medicine. Its specific binding to the 50S ribosomal subunit and its bacteriostatic properties make it a valuable antibiotic in veterinary applications .

Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
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InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WBPYTXDJUQJLPQ-VMXQISHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C46H77NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

11032-12-5 (hydrochloride)
Record name Tylosin [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3043996
Record name Tylosin
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Molecular Weight

916.1 g/mol
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Physical Description

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS]
Record name Tylosin
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Solubility

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.
Record name TYLOSIN
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Mechanism of Action

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes
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Color/Form

Crystals from water

CAS No.

1401-69-0, 1405-54-5
Record name Tylosin
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Melting Point

128-132 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tylosin exert its antibacterial activity?

A1: this compound, like other macrolide antibiotics, binds to the 23S rRNA within the peptide exit tunnel of the bacterial ribosome. [, ] This binding interferes with protein synthesis by either preventing the formation of the ribosome complex or blocking the progression of the growing peptide chain. []

Q2: Does this compound affect all bacteria equally?

A2: No, this compound primarily exhibits activity against Gram-positive bacteria and certain Gram-negative bacteria, as well as Mycoplasma species. [, ]

Q3: What are the downstream effects of this compound's inhibition of protein synthesis in bacteria?

A3: Inhibition of protein synthesis ultimately leads to bacterial growth arrest and cell death.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C46H77NO17 and it has a molecular weight of 916.08 g/mol.

Q5: Can the degradation of this compound in water be influenced by environmental factors?

A5: Yes, experimental results suggest that adjusting pH levels can potentially destabilize this compound, leading to its degradation in water. []

Q6: Does this compound possess any catalytic properties?

A6: this compound itself is not known to possess catalytic properties. It functions as an inhibitor of bacterial protein synthesis.

Q7: Have computational methods been applied to this compound research?

A7: Yes, computational chemistry and modeling have been used to study this compound. For example, molecular modeling combined with TRNOESY NMR data has been employed to determine the active conformation of this compound and design novel macrolide antibiotics. []

Q8: How do structural modifications of this compound affect its activity?

A8: Studies have shown that the 4"-O-acyl group and the mycinose moiety play a crucial role in the binding of this compound derivatives to ribosomes, especially in macrolide-resistant strains. [] For instance, 3-O-acetyl-4"-O-isovalerylthis compound exhibits higher binding affinity to ribosomes of resistant Staphylococcus aureus strains compared to this compound or 3-O-acetylthis compound. []

Q9: What strategies can improve this compound's stability and bioavailability?

A9: Protecting this compound from light and moisture during storage and handling is crucial for maintaining its stability. [] Formulation strategies such as microencapsulation or complexation with cyclodextrins can be explored to further enhance its stability, solubility, and bioavailability.

Q10: What are the regulatory considerations for this compound use in livestock?

A10: The use of this compound in livestock is subject to regulations regarding dosage, withdrawal periods, and maximum residue limits (MRLs) in edible tissues to ensure consumer safety.

Q11: What is the bioavailability of this compound following different routes of administration?

A11: this compound exhibits good bioavailability in ducks following intramuscular (93.95%) and oral (75.77%) administration. []

Q12: How is this compound distributed in the body?

A12: this compound is widely distributed in the body, crossing biological barriers and reaching various organs and tissues, including the liver, kidney, and muscle. [, ]

Q13: How is this compound eliminated from the body?

A13: this compound is primarily eliminated from the body through urine and bile. []

Q14: How long does it take for this compound residues to deplete from edible tissues?

A14: The depletion time for this compound residues in edible tissues varies depending on the animal species and the tissue. For turkeys, residues were below the detection limit (50 μg/kg) in all tissues immediately after a 3-day treatment with this compound tartrate (500 mg/L) in drinking water. []

Q15: How does the dose of this compound affect its pharmacokinetic parameters?

A15: A fourfold decrease in the intramuscular dose of this compound and Florfenicol combination in pigs resulted in a twofold decrease in the maximum plasma concentration (Cmax) and the area under the curve (AUC) for both drugs. []

Q16: How is the efficacy of this compound evaluated?

A16: The efficacy of this compound can be evaluated in vitro using methods like minimum inhibitory concentration (MIC) determination and checkerboard assays to assess synergy with other antibiotics. In vivo efficacy can be assessed using animal models of bacterial infection. []

Q17: What is the MIC of this compound against Mycoplasma gallisepticum?

A17: The MIC of this compound against Mycoplasma gallisepticum has been reported as 0.00625 µg/ml. []

Q18: What are the mechanisms of resistance to this compound?

A18: Bacterial resistance to this compound can occur through various mechanisms, including target site modification (methylation of 23S rRNA), efflux pumps, and enzymatic inactivation. [, , , ]

Q19: Does this compound use select for resistance in bacteria other than the targeted pathogen?

A19: Yes, studies have shown that the use of this compound can select for resistance in non-target bacteria, such as Enterococcus spp. found in the feces of treated swine. [, , ]

Q20: What are the potential adverse effects of this compound in animals?

A20: While generally considered safe, high doses or prolonged use of this compound in animals have been associated with some adverse effects, including gastrointestinal disturbances and potential effects on the immune and endocrine systems. []

Q21: Are there specific drug delivery strategies being explored for this compound?

A21: Research is exploring targeted drug delivery systems for this compound to enhance its efficacy and reduce potential side effects. This includes developing formulations that improve drug penetration into specific tissues or organs.

Q22: Are there specific biomarkers being investigated for this compound?

A22: Researchers are investigating biomarkers, such as specific microbial metabolites or gene expression patterns, to monitor the impact of this compound on the gut microbiome and predict its efficacy. []

Q23: What analytical methods are used to detect and quantify this compound?

A23: Various analytical methods are employed for this compound detection and quantification, including:

  • Microbiological Assay: Utilizes the growth inhibition of a susceptible microorganism, such as Sarcina lutea, to determine this compound concentration. [, ]
  • High-Performance Liquid Chromatography (HPLC): A versatile technique enabling separation, identification, and quantification of this compound and its metabolites in various matrices. [, , , , ]
  • Enzyme-Linked Immunosorbent Assay (ELISA): Employs antibodies to detect and quantify this compound based on its specific binding affinity. [, , ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique providing high sensitivity and selectivity for the identification and quantification of this compound and its metabolites. [, , ]
  • Electrochemical ELISA: This method combines the specificity of ELISA with the sensitivity of electrochemical detection using screen-printed electrodes. []

Q24: What is the environmental fate of this compound?

A24: this compound can enter the environment through the manure of treated animals. Its persistence and mobility in soil and water depend on factors such as soil type, pH, and organic matter content. [, ]

Q25: What are the concerns regarding this compound in the environment?

A25: Concerns regarding this compound in the environment include the potential for development and spread of antibiotic resistance genes in environmental microbial communities, which could ultimately impact human health. [, , ]

Q26: How does the solubility of this compound influence its bioavailability?

A26: The solubility of this compound in different media can impact its absorption and ultimately its bioavailability. Enhancing solubility can be crucial for improving its efficacy.

Q27: What parameters are crucial for validating analytical methods for this compound?

A27: Validation of analytical methods for this compound involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust results. [, , ]

Q28: How is the quality of this compound ensured during its production and distribution?

A28: Stringent quality control measures are implemented throughout the manufacturing process, from raw material sourcing to final product testing, to guarantee the identity, purity, potency, and stability of this compound.

Q29: Can this compound elicit an immune response?

A29: Research indicates that this compound can stimulate antibody production, suggesting it possesses immunogenic properties. [] Further studies are needed to fully characterize its impact on the immune system.

Q30: Can this compound affect drug-metabolizing enzymes?

A30: Research on this compound's potential to induce or inhibit drug-metabolizing enzymes is limited. Investigating these interactions is crucial for understanding its metabolic fate and potential drug-drug interactions.

Q31: What is the biodegradability of this compound?

A31: this compound is considered to have limited biodegradability in the environment. This persistence raises concerns about its potential accumulation and long-term ecological effects. []

Q32: Are there alternatives to this compound for therapeutic use in animals?

A32: Yes, alternative antibiotics, such as other macrolides (e.g., tilmicosin), lincosamides (e.g., lincomycin), or pleuromutilins (e.g., tiamulin), can be considered as alternatives to this compound depending on the specific bacterial infection. []

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